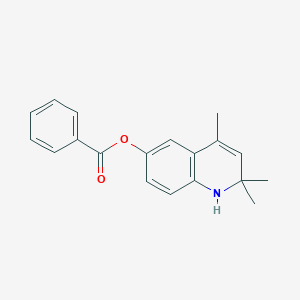

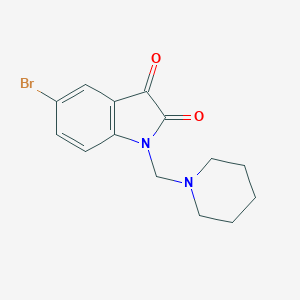

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

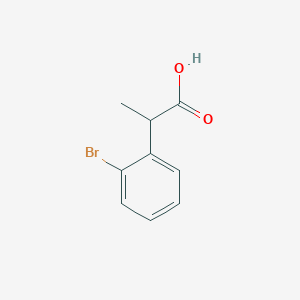

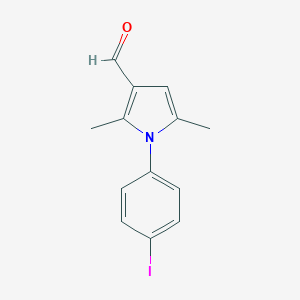

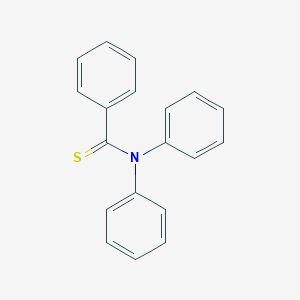

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a chemical compound with the empirical formula C9H6BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. This is then subjected to cycloaddition reactions involving 1,3-dipoles . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity of 0.024 A .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives include alkylation reactions under conditions of phase transfer catalysis and cycloaddition reactions involving 1,3-dipoles .科学的研究の応用

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution and simulation studies of enantiomers related to 5-bromo derivatives have been explored, focusing on chiral resolution mechanisms. One study highlighted the use of a Chiralpak IA column for the enantiomeric resolution of four enantiomers of a closely related compound, revealing the importance of hydrogen bonding and π–π interactions in chiral separation processes. This method could potentially be applied to the enantiomeric resolution of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione and similar compounds in unknown matrices (Ali et al., 2016).

Antimicrobial and Anti-HIV Activity

A significant application of isatin derivatives, including 5-Bromo variants, is in the development of antimicrobial and anti-HIV agents. Research on Schiff and Mannich bases of isatin and its derivatives has shown promising antimicrobial and anti-HIV activity. One study demonstrated that certain derivatives exhibit favorable antimicrobial activities against various pathogenic bacteria and fungi, as well as anti-HIV activity against the replication of HIV-1 in cell cultures (Pandeya et al., 2000).

Anticancer Potential

The anticancer potential of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives has been a focus of research, with studies showing that these compounds possess cytotoxic activity against various cancer cell lines. For instance, new thiazacridine agents including a derivative with structural similarities have been synthesized and evaluated for antitumor activity, revealing promising cytotoxic and selective effects against cancer cells without affecting normal cells (Chagas et al., 2017).

将来の方向性

特性

IUPAC Name |

5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXXNBZEJGJYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367968 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

CAS RN |

13129-71-0 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)